(R)-Indoline-2-carboxylic acid (CAS 98167-06-7) is a rigid, bicyclic unnatural amino acid derivative primarily procured as a chiral building block and organocatalyst precursor. Characterized by its fused pyrrolidine-phenyl ring system, it provides a highly pre-organized, sterically demanding 3D environment essential for asymmetric induction. In industrial and laboratory procurement, it is highly valued for its role in synthesizing chiral oxazaborolidine reducing agents, proline-analog organocatalysts, and specialized peptide mimetics, where strict stereocontrol is non-negotiable .
Substituting (R)-indoline-2-carboxylic acid with generic alternatives fundamentally compromises synthetic outcomes. Replacing it with its enantiomer, (S)-indoline-2-carboxylic acid, completely inverts the stereochemical configuration of the downstream product, leading to the wrong active pharmaceutical ingredient (API) enantiomer [1]. Attempting to substitute it with the cheaper, aromatic indole-2-carboxylic acid fails because the indole lacks an sp3-hybridized chiral center, rendering it useless for asymmetric induction [2]. Furthermore, replacing it with standard L-proline in organocatalysis often results in lower enantiomeric excess due to proline's lack of the rigid, sterically bulky fused benzene ring [1].
As a rigid bicyclic analog of proline, (R)-indoline-2-carboxylic acid and its derivatives provide highly pre-organized transition states in asymmetric organocatalysis. In multi-component domino reactions, catalysts derived from the indoline core can achieve enantiomeric excesses (ee) of 97–99% . In contrast, using less rigid acyclic amino acids or standard L-proline in complex sterically demanding transformations can result in lower ee or altered diastereoselectivity due to greater conformational flexibility .
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric synthesis |
| Target Compound Data | 97–99% ee for specific indoline-derived catalysts |
| Comparator Or Baseline | Standard L-proline (lower ee or altered diastereoselectivity) |
| Quantified Difference | Higher stereocontrol due to the rigid fused-ring backbone |
| Conditions | Asymmetric Michael/aldol condensations |
Selecting the rigid indoline core over standard proline is critical for maximizing the yield of the desired enantiomer and minimizing costly downstream chiral separations.
(R)-Indoline-2-carboxylic acid is a critical precursor for generating non-alpha-substituted (R)-oxazaborolidine catalysts used in the asymmetric reduction of haloketones. For instance, in the synthesis of the bronchodilator carmoterol, the (R)-derived oxazaborolidine directs the borane reduction to selectively yield the (R,R)-halohydrin intermediate[1]. Substituting this with the (S)-enantiomer would invert the stereocenter, yielding the (S,S)-configuration and completely ruining the API's pharmacological profile [1].
| Evidence Dimension | Stereochemical outcome of target API |
| Target Compound Data | Yields (R,R)-stereocenter configuration |
| Comparator Or Baseline | (S)-indoline-2-carboxylic acid (yields (S,S)-configuration) |
| Quantified Difference | 100% inversion of target stereocenter |
| Conditions | Borane reduction of bromoacetyl intermediates |
Procurement must strictly specify the (R)-enantiomer to ensure the correct absolute configuration of the final pharmaceutical product.
The utility of (R)-indoline-2-carboxylic acid stems from its fully reduced pyrrolidine ring, which provides an sp3-hybridized chiral center at the 2-position. In contrast, its direct aromatic precursor, indole-2-carboxylic acid, is planar (sp2-hybridized) and lacks a stereocenter entirely [1]. While indole-2-carboxylic acid is cheaper and easier to source, it is fundamentally incapable of chiral induction, making the reduced indoline form an absolute requirement for asymmetric synthesis workflows [1].
| Evidence Dimension | Chiral induction capability |
| Target Compound Data | sp3-hybridized chiral center present |
| Comparator Or Baseline | Indole-2-carboxylic acid (planar, sp2-hybridized, no chiral center) |
| Quantified Difference | Binary (capable vs. incapable of asymmetric induction) |
| Conditions | Use as a chiral ligand or organocatalyst |
Buyers cannot substitute the cheaper aromatic indole analog when the synthetic route requires a 3D chiral environment.
Commercial grades of (R)-indoline-2-carboxylic acid are typically supplied at >97.0% to >99.5% enantiomeric excess (ee) [1]. Utilizing high-ee starting material is crucial because any (S)-enantiomer impurity will propagate through the synthesis, forming diastereomeric impurities in the final product. Compared to using crude resolution mixtures (e.g., ~80-90% ee), starting with >99% ee material drastically reduces the need for repeated fractional crystallizations downstream, thereby preventing significant yield losses [1].
| Evidence Dimension | Downstream purification requirement |
| Target Compound Data | >97–99.5% ee (minimal downstream chiral separation needed) |
| Comparator Or Baseline | Crude resolution mixtures (<90% ee) |
| Quantified Difference | Elimination of multi-step fractional crystallizations |
| Conditions | Multi-step asymmetric API synthesis |
Procuring highly optically pure (R)-indoline-2-carboxylic acid directly improves overall process yield by minimizing the loss of product during diastereomer purification.
This compound is the exact required precursor for generating non-alpha-substituted (R)-oxazaborolidine catalysts. These catalysts are essential for the asymmetric borane reduction of haloketones, ensuring the correct (R,R)-stereocenter configuration in APIs such as carmoterol[1].
Where standard L-proline fails to provide sufficient stereocontrol, (R)-indoline-2-carboxylic acid is the right choice. Its rigid fused-ring structure provides enhanced transition-state preorganization, making it highly effective for enantioselective Michael additions and multi-component domino reactions .
As an sp3-hybridized chiral building block, it is used to introduce conformational rigidity into peptide mimetics. It is specifically selected over its planar indole counterpart when a defined 3D geometry is required to probe or enhance receptor binding affinity .
Irritant;Health Hazard